3-(Allylsulfanyl)-10-bromo-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
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Overview
Description
3-(Allylsulfanyl)-10-bromo-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound with the molecular formula C20H14BrN5O5S.
Preparation Methods
The synthesis of 3-(Allylsulfanyl)-10-bromo-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves multiple stepsThe reaction conditions often involve the use of brominating agents, nitrating agents, and sulfur-containing reagents under controlled temperatures and pH . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing by-products.
Chemical Reactions Analysis
3-(Allylsulfanyl)-10-bromo-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Allylsulfanyl)-10-bromo-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Allylsulfanyl)-10-bromo-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-(Allylsulfanyl)-10-bromo-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine can be compared with other similar compounds such as:
- 7-acetyl-3-(allylsulfanyl)-6-(2,4-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine . These compounds share a similar triazino-benzoxazepine core but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C19H14BrN5O3S |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
10-bromo-6-(2-nitrophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H14BrN5O3S/c1-2-9-29-19-22-18-16(23-24-19)13-10-11(20)7-8-14(13)21-17(28-18)12-5-3-4-6-15(12)25(26)27/h2-8,10,17,21H,1,9H2 |
InChI Key |
ZMRUAMBWEXCAKD-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=CC=C4[N+](=O)[O-])N=N1 |
Canonical SMILES |
C=CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=CC=C4[N+](=O)[O-])N=N1 |
Origin of Product |
United States |
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